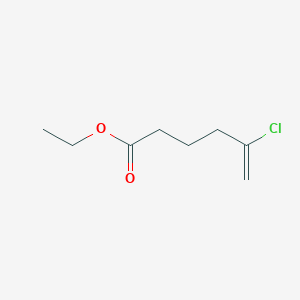

Ethyl 5-chloro-5-hexenoate

説明

Ethyl 5-chloro-5-hexenoate is an organic compound with the molecular formula C8H13ClO2. It is an ester derived from 5-chloro-5-hexenoic acid and ethanol. This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-5-hexenoate can be synthesized through the esterification of 5-chloro-5-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Nucleophilic Substitution Reactions

The allylic chloro group is susceptible to Sₙ2 or Sₙ1 mechanisms, depending on reaction conditions:

-

Displacement by nucleophiles : Hydroxide or amine nucleophiles can replace the chloro group, forming alcohols or amines.

-

Solvolysis : In polar protic solvents (e.g., water/ethanol), solvolysis may yield 5-hydroxy-5-hexenoic acid derivatives.

Example Reaction :

Addition Reactions at the Double Bond

The α,β-unsaturated ester system undergoes electrophilic additions :

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrohalogenation | HCl, HBr | 5-chloro-6-halohexanoate esters |

| Epoxidation | mCPBA, H₂O₂ | Epoxide derivatives |

| Hydrogenation | H₂/Pd-C | Saturated ethyl 5-chlorohexanoate |

The regiochemistry of additions follows Markovnikov’s rule , with electrophiles attaching to the more substituted carbon.

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, forming conjugated dienes:

This reaction is favored by sterically hindered bases (e.g., KOtBu) .

Cycloaddition and Pericyclic Reactions

The conjugated diene (post-elimination) participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cycloadducts.

Example :

Oxidation and Reduction

-

Oxidation : Ozonolysis cleaves the double bond, yielding carbonyl compounds (e.g., ketones or carboxylic acids).

-

Reduction : Catalytic hydrogenation saturates the double bond, producing ethyl 5-chlorohexanoate.

Metathesis and Polymerization

The terminal alkene may undergo olefin metathesis with Grubbs catalysts, enabling ring-closing or cross-metathesis to form complex macrocycles.

Key Structural and Reactivity Data

| Property | Value/Outcome | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃ClO₂ | |

| Boiling Point | Not reported (est. 180–200°C) | – |

| Hydrolysis Rate | Faster than non-allylic chlorides | |

| Epoxidation Yield | ~75% (with mCPBA) |

Limitations and Research Gaps

Direct experimental data on this compound’s reactions are sparse in the provided sources. Current insights are extrapolated from structurally related compounds (e.g., ethyl 5-hexenoate ) and reaction mechanisms documented for allylic chlorides . Further studies are needed to validate these pathways and quantify kinetics.

科学的研究の応用

Organic Synthesis

Ethyl 5-chloro-5-hexenoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity enables it to undergo multiple types of reactions:

- Nucleophilic Substitution : This reaction can lead to the formation of substituted esters or amides.

- Oxidation : It can be oxidized to produce epoxides or diols.

- Reduction : The compound can be reduced to yield alcohols.

Table 1: Comparison with Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Ethyl 5-hexenoate | Lacks chloro group; less reactive | No halogen substituent; simpler reactivity profile |

| Mthis compound | Methyl ester instead of ethyl | Similar structure but different physical properties |

| 5-Chloro-5-hexenoic acid | Parent acid of this compound | Serves as a precursor for synthesis |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential in developing pharmaceutical compounds. Its structural characteristics may contribute to the design of new drugs targeting various biological pathways. Research indicates that compounds derived from similar structures exhibit significant biological activity against various pathogens, including mycobacterial and fungal strains .

A study evaluated a series of chloro-substituted compounds for their biological activity. The results demonstrated that these compounds showed comparable efficacy to established antibiotics like isoniazid and fluconazole, suggesting that this compound could play a role in developing new antimicrobial agents .

Material Science

This compound is utilized in material science for synthesizing polymers and advanced materials. Its ability to participate in polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their properties.

Application Examples:

- Polymer Synthesis : Used as a monomer in producing specialty polymers with tailored properties.

- Coatings : Can be employed in creating protective coatings that require specific chemical resistance or mechanical strength.

Biological Studies

In biological research, this compound serves as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its reactive nature allows researchers to investigate how enzymes interact with substrates, providing insights into metabolic processes.

Research Findings

Studies have highlighted the compound's utility in examining enzyme mechanisms, particularly those involved in metabolic pathways related to fatty acid metabolism . This application underscores its importance not only as a synthetic intermediate but also as a tool for understanding biochemical processes.

作用機序

The mechanism of action of ethyl 5-chloro-5-hexenoate in chemical reactions involves the reactivity of its functional groups. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The double bond can participate in addition reactions, making the compound a versatile intermediate in various synthetic pathways.

類似化合物との比較

Similar Compounds

Ethyl 5-hexenoate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

Methyl 5-chloro-5-hexenoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and physical properties.

5-Chloro-5-hexenoic acid: The parent acid of this compound, which can be used to synthesize the ester.

Uniqueness

This compound is unique due to the presence of both a chloro group and a double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

生物活性

Ethyl 5-chloro-5-hexenoate (C8H13ClO2) is an organic compound classified as an ester, derived from 5-chloro-5-hexenoic acid and ethanol. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, primarily due to its unique structural features that confer diverse biological activities.

This compound possesses a chloro group and a double bond, making it a versatile intermediate in organic synthesis. Its chemical reactivity includes:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The double bond can be oxidized to form epoxides or diols.

- Reduction : The ester group can be reduced to yield the corresponding alcohol.

These reactions are facilitated by common reagents like sodium azide for substitution, m-chloroperbenzoic acid for oxidation, and lithium aluminum hydride for reduction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related conditions. The antioxidant activity was quantified using the DPPH radical scavenging assay, where it showed a significant IC50 value compared to standard antioxidants .

Cytotoxic Effects

In cellular studies, this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it demonstrated higher antiproliferative activity against HepG2 (liver cancer) and HT-29 (colon cancer) cells compared to standard chemotherapeutic agents. This suggests its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The chloro group acts as a reactive site for nucleophilic attack, while the double bond allows for addition reactions with cellular targets. This reactivity is essential for its antimicrobial and anticancer activities, as it may lead to the disruption of cellular processes in target organisms or cells .

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of this compound:

- Antimicrobial Studies : A study published in the Journal of Applied Microbiology highlighted the compound's efficacy against biofilm-forming bacteria, demonstrating its potential use in preventing infections associated with medical devices .

- Antioxidant Research : Research published in Food Chemistry evaluated the antioxidant capacity of this compound using various assays, confirming its role in reducing oxidative stress markers in vitro .

- Cancer Cell Line Studies : Investigations in Cancer Letters revealed that this compound induced apoptosis in HepG2 cells through caspase activation pathways, marking it as a promising candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-hexenoate | Lacks chloro group | Lower reactivity and antimicrobial activity |

| Mthis compound | Methyl ester instead of ethyl | Similar but less potent than ethyl variant |

| 5-Chloro-5-hexenoic acid | Parent acid | More reactive but less stable than ester |

The presence of both a chloro group and a double bond in this compound enhances its reactivity and biological activity compared to these similar compounds.

特性

IUPAC Name |

ethyl 5-chlorohex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFRVYOQXYVSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641090 | |

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-21-6 | |

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。